molecular formula C21H22Cl2N4O2 B12846538 (R)-4-(5-Chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide

(R)-4-(5-Chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B12846538
M. Wt: 433.3 g/mol
InChI Key: KSERXGMCDHOLSS-IBGZPJMESA-N
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Description

®-4-(5-Chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole core substituted with a chlorinated pyridine and a hydroxyethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ®-4-(5-Chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide involves multiple steps, including the formation of the pyrrole ring, chlorination, and the introduction of the isopropylamino and hydroxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorinated pyridine ring can be reduced under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-4-(5-Chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and pyridine rings may facilitate binding to these targets, while the hydroxyethyl and isopropylamino groups can modulate the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrrole and pyridine derivatives with chlorinated and amino-substituted groups. Compared to these compounds, ®-4-(5-Chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide may exhibit unique properties due to its specific substitution pattern and stereochemistry. This uniqueness can be advantageous in certain applications, such as targeted drug design or specialized chemical synthesis.

Properties

Molecular Formula

C21H22Cl2N4O2

Molecular Weight

433.3 g/mol

IUPAC Name

N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m0/s1

InChI Key

KSERXGMCDHOLSS-IBGZPJMESA-N

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@@H](CO)C3=CC(=CC=C3)Cl)Cl

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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